molecular formula C14H18N2O3 B2664608 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide CAS No. 921842-79-7

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide

Cat. No. B2664608
CAS RN: 921842-79-7
M. Wt: 262.309
InChI Key: OEIFWLYXNHFYEF-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide is a compound that has gained attention in the scientific community due to its potential use in drug development. This compound has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been found to inhibit the formation of amyloid beta, a protein that is associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines. It has also been found to reduce the formation of amyloid beta, a protein that is associated with the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide has advantages in lab experiments as it has been found to have potential as an anti-inflammatory agent and has been studied for its potential use in treating neurodegenerative diseases. However, its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.

Future Directions

There are several potential future directions for research on N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide. These include further studies on its mechanism of action, potential use in drug development for the treatment of neurodegenerative diseases, and potential use in the development of anti-inflammatory agents. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide can be synthesized by several methods, including the reaction of 7-amino-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine with propionic acid anhydride. Other methods include the reaction of 7-amino-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine with propionic acid and thionyl chloride.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide has been studied for its potential use in drug development. It has been found to have potential as an anti-inflammatory agent and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-4-12(17)15-9-5-6-11-10(7-9)16-13(18)14(2,3)8-19-11/h5-7H,4,8H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIFWLYXNHFYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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